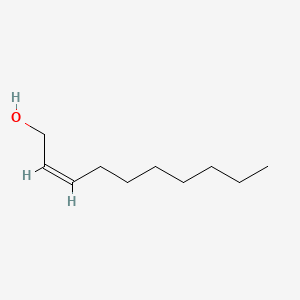
α-テルピネオール-d6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Alpha-Terpineol-d6 is a deuterated form of alpha-Terpineol, a naturally occurring monoterpenoid alcohol. This compound is widely used in the flavors and fragrances industry due to its pleasant lilac-like odor. The deuterated form, alpha-Terpineol-d6, is often used in scientific research, particularly in nuclear magnetic resonance (NMR) spectroscopy, to study the behavior and interactions of molecules.
科学的研究の応用
Alpha-Terpineol-d6 is extensively used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a solvent and reagent in NMR spectroscopy to study molecular interactions and dynamics.
Biology: Employed in metabolic studies to trace the incorporation and transformation of terpenoids in biological systems.
Medicine: Investigated for its potential therapeutic properties, including antioxidant, anti-inflammatory, and antimicrobial effects.
Industry: Utilized in the development of fragrances, flavors, and cosmetic products due to its pleasant odor and stability.
作用機序
Target of Action
Alpha-Terpineol-d6, a deuterated derivative of alpha-Terpineol , has been found to interact with several targets. The primary target of this compound is the nociceptive TRP ankyrin 1 (TRPA1), a molecular target for the repellent action of Pulegone in avian species .
Mode of Action
The interaction between the hydroxyl group of alpha-Terpineol and bacteria affects membrane function, contributing to the bacteria’s death . This interaction involves the formation of glycosidic bonds and hydrogen bonds with bacteria, increasing the membrane gelation and reducing the membrane fluidity .
Biochemical Pathways
Alpha-Terpineol-d6 is involved in several biochemical pathways. It is produced via the biotransformation of monoterpenes such as limonene, alpha- and beta-pinenes . The antinociceptive effect of alpha-Terpineol is mediated through a channel pathway .
Pharmacokinetics
The deuterium substitution in the molecule may influence the pharmacokinetics and metabolic spectrum of the compound .
Result of Action
Alpha-Terpineol-d6 exhibits various biological properties. It has been associated with antioxidant, anti-inflammatory, antiproliferative, antimicrobial, and analgesic effects . Treatment with alpha-Terpineol induces cell cycle arrest and apoptosis in the cell line tested in a dose- and time-dependent manner .
生化学分析
Biochemical Properties
Alpha - Terpineol - d6 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with the nociceptive TRP ankyrin 1 (TRPA1), a molecular target for the repellent action of Pulegone in avian species .
Cellular Effects
Alpha - Terpineol - d6 has a wide range of effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been suggested that cell cycle phase arrest by Alpha - Terpineol - d6 may depend on drug concentration at the shorter exposure time .
Molecular Mechanism
At the molecular level, Alpha - Terpineol - d6 exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
Alpha - Terpineol - d6 is involved in various metabolic pathways. It interacts with enzymes or cofactors, and it may also affect metabolic flux or metabolite levels
準備方法
Synthetic Routes and Reaction Conditions
Alpha-Terpineol-d6 can be synthesized through the hydration of alpha-pinene or turpentine. The process involves the use of deuterated reagents to replace the hydrogen atoms with deuterium. One common method involves the hydration of alpha-pinene using deuterated sulfuric acid (D2SO4) in a controlled environment to ensure the incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of alpha-Terpineol-d6 typically involves a two-step continuous-flow synthesis. The first step is the hydration of alpha-pinene using deuterated chloroacetic acid in a continuous flow reactor at elevated temperatures. The second step involves the purification of the product through fractional distillation to obtain high-purity alpha-Terpineol-d6.
化学反応の分析
Types of Reactions
Alpha-Terpineol-d6 undergoes various chemical reactions typical of alcohols, including:
Oxidation: Conversion to alpha-Terpineol-d6 oxide using oxidizing agents like potassium permanganate.
Reduction: Reduction to alpha-Terpineol-d6 alcohol using reducing agents such as lithium aluminum deuteride.
Substitution: Formation of alpha-Terpineol-d6 esters through esterification with deuterated acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum deuteride in anhydrous ether.
Substitution: Deuterated acyl chlorides in the presence of a base like pyridine.
Major Products
Oxidation: Alpha-Terpineol-d6 oxide.
Reduction: Alpha-Terpineol-d6 alcohol.
Substitution: Alpha-Terpineol-d6 esters.
類似化合物との比較
Alpha-Terpineol-d6 is unique due to its deuterium content, which makes it particularly useful in NMR spectroscopy. Similar compounds include:
Alpha-Terpineol: The non-deuterated form, widely used in the flavors and fragrances industry.
Beta-Terpineol: Another isomer with similar properties but less common in nature.
Gamma-Terpineol: Less frequently found in natural sources, with distinct chemical properties.
Delta-Terpineol: Rarely found in nature, with unique biological activities.
Alpha-Terpineol-d6 stands out due to its enhanced stability and distinct spectroscopic properties, making it invaluable in scientific research.
特性
CAS番号 |
1263090-98-7 |
|---|---|
分子式 |
C10H12D6O |
分子量 |
160.29 |
純度 |
95% min. |
同義語 |
alpha - Terpineol - d6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![methyl 2-[2-[2-[2-[bis(2-methoxy-2-oxoethyl)amino]-5-formylphenoxy]ethoxy]-4-formyl-N-(2-methoxy-2-oxoethyl)anilino]acetate](/img/structure/B1147784.png)
